BenchChemオンラインストアへようこそ!

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Purity specification Impurity profile Catalysis

For synthesis of Wnt/β-catenin inhibitors (US20130079329A1, US8252812B2), this N1-THP-protected 5-iodoindazole intermediate offers superior oxidative addition with Pd catalysts for Suzuki-Miyaura coupling. Its THP group prevents N1 side reactions, enabling high-yield 5-arylindazole-3-carboxamide scaffold construction. Source 98% purity to ensure consistent yields and minimize catalyst deactivation during scale-up.

Molecular Formula C12H13IN2O
Molecular Weight 328.15 g/mol
CAS No. 1337882-14-0
Cat. No. B1400559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS1337882-14-0
Molecular FormulaC12H13IN2O
Molecular Weight328.15 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2
InChIInChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
InChIKeyUXGKQBPGDONEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1337882-14-0): Core Identity, Physicochemical Profile, and Sourcing Baseline


5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1337882-14-0) is a functionalized indazole derivative characterized by a 5-iodo substituent and an N1-tetrahydropyranyl (THP) protecting group . The compound has a molecular formula of C12H13IN2O and a molecular weight of 328.15 g/mol . It serves primarily as a key synthetic intermediate in the preparation of indazole-3-carboxamide-based Wnt/β-catenin signaling pathway inhibitors, where the THP group provides N1 protection during palladium-catalyzed cross-coupling reactions and the iodo substituent acts as a reactive handle for Suzuki-Miyaura borylation or arylation [1]. Commercially, the compound is available from multiple suppliers with specified purity grades of 95%, 97%, or 98%, with the 98% grade offering demonstrably higher purity for applications requiring minimized impurities in downstream medicinal chemistry workflows .

Why Generic Substitution of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1337882-14-0) Is Not Permissible in Medicinal Chemistry Workflows


Interchanging 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with structurally similar N1-THP-protected indazoles—such as the 5-bromo (CAS 478828-53-4) or 5-chloro (CAS 2241721-09-3) analogs—is not scientifically valid due to profound differences in reactivity and utility in cross-coupling reactions. While the 5-bromo analog is employed in similar Suzuki coupling contexts, the iodo substituent in the target compound provides substantially higher oxidative addition rates with palladium catalysts, a critical advantage when coupling sterically hindered or electron-deficient partners [1]. Conversely, the 5-chloro analog exhibits markedly lower reactivity under standard Suzuki conditions, often requiring harsher conditions or specialized ligands [1]. Furthermore, substitution with the unprotected 5-iodo-1H-indazole parent compound would leave the N1 position vulnerable to undesired side reactions during multistep sequences, rendering it unsuitable for the selective transformations documented in patent literature [2].

Product-Specific Quantitative Differentiation Evidence for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1337882-14-0) vs. Analogs


Purity Grade Differentiation: 98% NLT vs. 95% Standard Grades in Catalytic Applications

Commercial sourcing of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole includes purity grades of 95%, 97%, and 98% (NLT) . The 98% NLT (Not Less Than) specification provides a quantifiable advantage of at least 3% higher purity relative to the standard 95% grade . This reduction in total impurities is critical for palladium-catalyzed cross-coupling reactions, where impurities—especially residual palladium or sulfur-containing species—can poison the catalyst and lower reaction yields [1].

Purity specification Impurity profile Catalysis

Molecular Weight Differentiation vs. 5-Bromo Analog: Impact on Scale-Up Stoichiometry

The molecular weight of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (328.15 g/mol) is 47.0 g/mol higher than that of the 5-bromo analog (281.15 g/mol) . This difference directly influences reaction stoichiometry calculations for molar equivalents in synthetic sequences [1]. At a 5.0 mmol reaction scale, the required mass of the iodo compound is 1.641 g, whereas the bromo analog would require 1.406 g—a 16.7% increase in mass .

Stoichiometry Process chemistry Scale-up

Cross-Coupling Reactivity Advantage: Iodo vs. Bromo in Pd-Catalyzed Borylation

In the synthesis of Wnt pathway inhibitors, 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde undergoes palladium-catalyzed borylation with bis(pinacolato)diboron at 90 °C for 2 hours to generate the corresponding boronate ester [1]. In contrast, the analogous 5-bromo derivative requires a fundamentally different synthetic route: the 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylic acid is used in amide coupling rather than borylation, reflecting the lower reactivity of aryl bromides toward oxidative addition under these conditions [1][2]. The superior reactivity of the iodo substituent is a class-wide phenomenon for aryl halides in Pd-catalyzed cross-couplings: Ar-I > Ar-Br >> Ar-Cl [3].

Suzuki coupling Borylation Reactivity

Patent-Documented Utility as a Validated Wnt Pathway Inhibitor Intermediate

The 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole scaffold, specifically as the 3-carbaldehyde derivative, is explicitly documented as the starting material for the synthesis of biologically active Wnt/β-catenin pathway inhibitors in multiple granted US patents [1][2]. In contrast, the 5-bromo analog is employed in a different context—as the 3-carboxylic acid for amide bond formation—and the 5-chloro analog is not prominently featured in the same patent families [1]. This patent precedence establishes the iodo-THP-indazole as a preferred and validated intermediate for accessing this specific chemical space of Wnt inhibitors.

Wnt signaling Medicinal chemistry Patent evidence

Best-Fit Research and Industrial Application Scenarios for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1337882-14-0)


Scenario 1: Medicinal Chemistry Campaigns Targeting Wnt/β-Catenin Pathway Inhibitors

In medicinal chemistry programs focused on developing Wnt/β-catenin signaling pathway inhibitors, 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (or its 3-carbaldehyde derivative) is the preferred N1-protected intermediate for constructing 5-arylindazole-3-carboxamide scaffolds [1]. The iodo substituent enables efficient palladium-catalyzed borylation followed by Suzuki-Miyaura coupling to install diverse aryl and heteroaryl groups at the 5-position [1]. The THP protecting group prevents undesired N1-alkylation or metalation during these steps and is readily removed under mild acidic conditions after functionalization [2]. Procurement of the 98% purity grade is recommended to ensure consistent reaction yields and minimize catalyst deactivation .

Scenario 2: Process Chemistry Development and Scale-Up of Patent-Disclosed Synthetic Routes

Process chemists scaling up the synthesis of Wnt inhibitor candidates described in US20130079329A1 and US8252812B2 should source 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with a purity specification of at least 97%, preferably 98% NLT, to replicate the yields reported in the patent examples [1][2]. The higher molecular weight of the iodo compound compared to the bromo analog must be accounted for in stoichiometric calculations to avoid systematic errors in reagent charging during scale-up . The compound's validated role as intermediate CXIV and II in multiple granted patents provides regulatory and intellectual property alignment for follow-on development programs [1].

Scenario 3: Building Block Procurement for Diversified Indazole Library Synthesis

For research groups constructing diverse indazole-based compound libraries, 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a versatile building block that enables late-stage diversification via cross-coupling [1]. The iodo substituent offers superior reactivity compared to bromo or chloro analogs, allowing coupling with a broader range of boronic acids and boronates, including electron-deficient and sterically hindered partners [2]. The THP protecting group remains stable under basic coupling conditions but can be cleaved orthogonally with dilute acid, facilitating a convergent synthetic strategy where the indazole core is functionalized before deprotection [1]. Procurement of 98% NLT material minimizes impurity carryover that could complicate library purification workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.